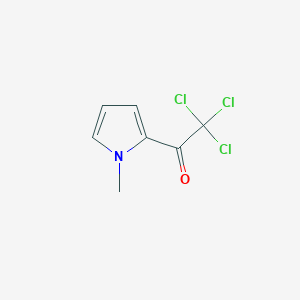

2-Trichloroacetyl-1-methylpyrrole

Descripción

Structural Significance within the Pyrrole (B145914) Chemical Class

The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12. ekb.eg The introduction of a trichloroacetyl group at the 2-position and a methyl group on the nitrogen atom significantly influences the chemical properties of the pyrrole core. The electron-withdrawing nature of the trichloroacetyl group deactivates the pyrrole ring towards electrophilic substitution, while the N-methyl group prevents protonation of the ring nitrogen, which can otherwise lead to polymerization under acidic conditions often employed in acylation reactions. quora.com This substitution pattern provides a stable yet reactive platform for further chemical transformations.

Strategic Importance in Modern Organic Synthesis

The primary utility of 2-Trichloroacetyl-1-methylpyrrole lies in its role as a synthetic intermediate. The trichloroacetyl group serves as a versatile handle that can be readily converted into other functional groups. For instance, it can be transformed into esters or amides, providing a pathway to a wide range of pyrrole-2-carboxylates and carboxamides. These derivatives are precursors to various functionalized pyrroles with applications in medicinal chemistry and materials science. smolecule.com The compound is also a key starting material for the synthesis of more complex heterocyclic systems.

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-methylpyrrole (B46729) with trichloroacetyl chloride. smolecule.com This reaction is a classic example of electrophilic aromatic substitution on a pyrrole ring.

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1-Methylpyrrole | Trichloroacetyl chloride | Friedel-Crafts Acylation | This compound |

Historical Development of Trichloroacylation in Pyrrole Chemistry

The acylation of pyrroles, a key reaction for their functionalization, has been a subject of study for over a century. The Friedel-Crafts reaction, traditionally employing a Lewis acid catalyst like aluminum chloride, was one of the earliest methods used. quora.com However, the sensitivity of the pyrrole ring to strong acids often led to polymerization and low yields. quora.com

The development of milder and more selective acylation methods has been a significant area of research. The use of trichloroacetyl chloride for the acylation of pyrroles offered a more controlled reaction compared to other acylating agents. orgsyn.org Over the years, advancements have led to the use of various catalysts and reaction conditions to improve the efficiency and regioselectivity of pyrrole acylation. acs.orgnsf.gov For instance, the use of organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be effective for the regioselective C-acylation of pyrroles. acs.org These developments have made compounds like this compound more accessible and have expanded their utility in organic synthesis.

The related compound, 2-(Trichloroacetyl)pyrrole, has been utilized as a building block for the synthesis of complex pharmaceutical compounds like Oroidin and Hymenidin. chemicalbook.com This underscores the long-standing importance of trichloroacetylated pyrroles in the synthesis of biologically active molecules.

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNISUGCOYWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380395 | |

| Record name | 2-Trichloroacetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-65-7 | |

| Record name | 2-Trichloroacetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trichloroacetyl 1 Methylpyrrole

Friedel-Crafts Acylation as a Primary Synthetic Route

The most direct and widely employed method for the synthesis of 2-Trichloroacetyl-1-methylpyrrole is the Friedel-Crafts acylation of N-methylpyrrole with trichloroacetyl chloride. This reaction is a cornerstone of aromatic chemistry, adapted for the electron-rich pyrrole (B145914) system. byjus.commasterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation begins with the activation of the acylating agent, trichloroacetyl chloride, by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. masterorganicchemistry.comsigmaaldrich.com This polarization facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized trichloroacylium ion (CCl₃CO⁺). byjus.comsigmaaldrich.com

This highly electrophilic acylium ion is then attacked by the nucleophilic N-methylpyrrole ring. byjus.com For N-methylpyrrole, electrophilic substitution occurs preferentially at the C-2 (alpha) position. acs.org The rationale for this regioselectivity lies in the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the attack. The intermediate for C-2 attack allows for the positive charge to be delocalized over three atoms, including the nitrogen atom, which can effectively stabilize the charge via its lone pair of electrons, forming a conjugated system analogous to an allyl cation. acs.org The intermediate for attack at the C-3 (beta) position is less stable as the nitrogen lone pair cannot be directly involved in the resonance stabilization of the positive charge. acs.org The final step is the deprotonation of the intermediate by a weak base, such as the AlCl₄⁻ complex, which regenerates the aromaticity of the pyrrole ring and releases the final this compound product. masterorganicchemistry.com

The success of the Friedel-Crafts acylation hinges on the careful optimization of reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional and powerful catalyst for this transformation, its use often requires more than stoichiometric amounts. masterorganicchemistry.comresearchgate.net Modern approaches have explored the use of catalytic quantities of metal triflates, such as those of tin(II), scandium(III), and gallium(III), which can efficiently promote the reaction. researchgate.net For pyrrole derivatives, the strength of the Lewis acid can influence regioselectivity. For instance, in the acylation of N-p-toluenesulfonylpyrrole, strong Lewis acids like AlCl₃ favor the 3-acyl product, whereas weaker Lewis acids such as SnCl₄ or ethylaluminum dichloride (EtAlCl₂) lead to a higher proportion of the 2-acyl isomer. nih.gov Greener, metal-free organocatalytic methods have also been developed for the acylation of N-methylpyrrole, utilizing systems like a resorcinarene (B1253557) capsule to activate the acyl chloride through hydrogen bonding. nih.gov

Reaction Conditions: The reaction is typically carried out in an inert anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂) or diethyl ether, to prevent the decomposition of the catalyst and reagents. researchgate.net Temperature control is also important; reactions are often run at room temperature or below to manage the exothermic nature of the reaction and minimize side-product formation. researchgate.net A specific protocol involves the reaction of N-methylpyrrole with 1.1 equivalents of trichloroacetyl chloride in dichloromethane at room temperature for three hours, affording high yields. researchgate.net

Table 1: Catalyst and Condition Effects on Pyrrole Acylation

| N-Substituent | Acylating Agent | Catalyst | Solvent | Temp. | Major Product | Reference |

| H | Trichloroacetyl chloride | None | Anhydrous Ether | Reflux | 2-Acyl | |

| p-Toluenesulfonyl | 1-Naphthoyl chloride | AlCl₃ | Dichloromethane | Ambient | 3-Acyl | nih.gov |

| p-Toluenesulfonyl | Acetyl chloride | SnCl₄ | - | - | 2-Acyl | nih.gov |

| Methyl | Benzoyl chloride | Resorcinarene Capsule | Chloroform | 30 °C | 2-Acyl | nih.gov |

| H | Trichloroacetyl chloride | None | Dichloromethane | r.t. | 2-Acyl | researchgate.net |

For large-scale and industrial production, the efficiency, safety, and environmental impact of the synthesis are paramount. The Friedel-Crafts acylation of N-methylpyrrole is a high-yielding reaction, with laboratory-scale syntheses reporting yields upwards of 90%, suggesting its potential for scalability. Industrial methods would focus on optimizing purification techniques, potentially employing automated reactors and continuous flow systems to improve throughput and product purity. smolecule.com The use of catalytic rather than stoichiometric amounts of Lewis acids is also a key consideration for industrial processes, as it reduces waste and simplifies product work-up. researchgate.net The successful large-scale synthesis of related compounds, such as 2-pyrrolyl trichloromethyl ketone, demonstrates the feasibility of handling these reagents and reaction types on a larger scale. orgsyn.org

Alternative Synthetic Approaches to this compound

While direct acylation is the most common route, alternative strategies can provide access to this compound, often as part of a broader synthetic scheme to produce more complex derivatives.

This compound can serve as a crucial intermediate in the synthesis of a variety of other functionalized pyrroles. smolecule.com For example, a synthetic pathway starting with the acylation of 1-methylpyrrole (B46729) can be followed by subsequent reactions like nitration, esterification, and reduction to yield target molecules such as methyl 4-amino-1-methylpyrrole-2-carboxylate. researchgate.net The trichloroacetyl group is a versatile handle; it can be converted into other functional groups. For instance, it can be used to acylate amino acid esters to form N-(pyrrole-2-carbonyl)-amino acid methyl esters. researchgate.net This highlights that the synthesis of this compound is often the first step in a longer, multi-step sequence to access complex, biologically relevant molecules. smolecule.comresearchgate.net

Table 2: Examples of Multi-Step Syntheses Involving Acyl Pyrroles

| Starting Material | Intermediate | Key Steps | Final Product Type | Reference |

| 1-Methylpyrrole | 2-Acyl-1-methylpyrrole | Acylation, Nitration, Esterification, Reduction | 4-Amino-1-methylpyrrole-2-carboxylate | researchgate.net |

| Bromo-2-trichloroacetylpyrrole | - | Acylation of amino acid esters | N-(methoxycarbonylalkyl)bromopyrrole-2-carboamides | researchgate.net |

| This compound | - | Multi-step reaction sequence | 1-Oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines | smolecule.com |

Controlling the position of acylation (regioselectivity) is a central theme in pyrrole chemistry. As discussed, the electronic properties of N-methylpyrrole inherently direct electrophiles to the C-2 position. acs.org However, regioselectivity can be altered. A well-established strategy to achieve substitution at the C-3 position involves using a sterically bulky group on the nitrogen, such as a triisopropylsilyl (TIPS) group. This group physically obstructs the C-2 and C-5 positions, forcing electrophilic attack to occur at the less hindered C-3 position. researchgate.net

Furthermore, fascinating developments in chemoselectivity have shown that the reaction pathway of an N-acylpyrrole can be dramatically altered by the choice of reagents. For example, treating an N-acylpyrrole with a specific base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can induce an anionic Fries rearrangement (a "pyrrole dance") to yield a 2-aroylpyrrole. nsf.gov This demonstrates that under different conditions, the acyl group can migrate from the nitrogen to the carbon, offering an alternative pathway to C-acylated pyrroles. nsf.gov

Advanced Synthetic Applications of 2 Trichloroacetyl 1 Methylpyrrole

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 2-trichloroacetyl-1-methylpyrrole makes it an exceptional starting point for the synthesis of more elaborate heterocyclic systems. The electron-withdrawing trichloroacetyl group activates the pyrrole (B145914) ring and serves as a versatile functional group for subsequent modifications.

This compound is a key precursor for a variety of functionalized pyrroles. smolecule.com The trichloroacetyl group can be readily converted into other functionalities, such as esters and amides, which are themselves important building blocks for more complex molecules. For instance, this compound serves as a starting material for the synthesis of various pyrrole-2-carboxylates, which are known to possess a range of biological activities and are valuable in drug discovery. smolecule.com

The conversion of the trichloroacetyl group is often straightforward. A notable application is the acylation of amino acid methyl esters. This reaction proceeds efficiently at room temperature to yield N-(pyrrole-2-carbonyl)-amino acid methyl esters in high yields (80.3%-95.6%) without the need to first prepare the more unstable pyrrole-2-carbonyl chloride. researchgate.net This method provides a direct route to pyrrole-peptide conjugates.

Furthermore, its utility extends to the preparation of polydentate ligands, which are crucial in coordination chemistry. Key examples include Tris[2-(2-pyrryl-carboxy)ethyl]amine and Tetrakis(2-pyrryl-carboxy-methyl)methane, where this compound is used as a critical intermediate. smolecule.com The compound has also been instrumental in the multi-step synthesis of 1-oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines, a class of heterocycles investigated for potential antitumor activity. smolecule.com

Table 1: Examples of Functionalized Pyrrole Derivatives from this compound

| Derivative Class | Specific Example | Synthetic Application/Significance | Reference |

|---|---|---|---|

| Pyrrole-2-carboxylates | 4-Pyridylmethyl 1H-pyrrole-2-carboxylate | Building blocks for drug discovery with interesting biological properties. smolecule.com | smolecule.com |

| Pyrrole-Amide Conjugates | N-(pyrrole-2-carbonyl)-amino acid methyl esters | Direct synthesis of peptide-pyrrole hybrids. researchgate.net | researchgate.net |

| Polydentate Ligands | Tris[2-(2-pyrryl-carboxy)ethyl]amine | Valuable in coordination chemistry due to multiple binding sites. smolecule.com | smolecule.com |

| Fused Heterocycles | 1-Oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines | Investigated for potential antitumor activity. smolecule.com | smolecule.com |

Pyrrole-containing polyamides, particularly pyrrole-imidazole (Py-Im) polyamides, are a class of oligomers capable of binding to the minor groove of DNA with high sequence specificity. nih.gov The N-methylpyrrole unit is a fundamental component of these structures. This compound serves as an excellent precursor for the N-methylpyrrole-2-carboxamide unit required for polyamide synthesis.

The trichloroacetyl group can be readily converted to a carboxylic acid or an activated ester. This functional group can then be coupled with an amino-functionalized pyrrole or imidazole (B134444) monomer to form the characteristic amide bond of the polyamide backbone. By preparing bifunctional monomers, where the pyrrole unit has a reactive carboxyl group at one end and an amino group at the other, oligomerization strategies can be employed to construct cyclic polyamides. nih.gov These macrocycles often exhibit enhanced DNA binding affinity and cellular permeability compared to their linear counterparts. nih.gov The synthesis of such macrocycles can be achieved through solution-phase methods, which in some cases also yield larger, higher-order macrocycles as serendipitous products. nih.gov

Precursor for Natural Product Analogs and Bioactive Molecules

The pyrrole ring is a privileged scaffold present in numerous natural products and bioactive molecules, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anti-inflammatory properties. biolmolchem.comnih.gov Many natural products derive from a pyrrolyl-2-carboxyl scaffold, which is then enzymatically elaborated. researchgate.net this compound provides a synthetic entry point to mimic these natural structures and to create novel analogs for biological screening.

The electrophilic nature of the trichloroacetyl group is reminiscent of the reactive functionalities found in some natural products that act by covalently modifying their biological targets. nih.gov This allows for the synthesis of natural product analogs designed to function as probes for identifying new therapeutic targets. For example, by converting the trichloroacetyl group into an amide and coupling it with various amines or amino acids, a diverse library of compounds can be generated, mimicking the peptide-like structures of many pyrrole-containing marine natural products. researchgate.net The pyrrole scaffold is a key feature in many drugs, and its derivatives are important intermediates in their synthesis. biolmolchem.com

Role in the Development of Pharmaceutical and Agrochemical Intermediates

The versatility of this compound makes it a valuable intermediate in the development of new pharmaceutical and agrochemical agents. smolecule.comchemicalbook.com Pyrrole derivatives are known building blocks for a wide range of pharmaceutical drugs. nih.gov The ability to easily transform the trichloroacetyl group allows for the introduction of various pharmacophores and toxophores.

In pharmaceuticals, pyrrole-based compounds have been developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, compounds like Sunitinib (an anticancer drug) and Ketorolac (an anti-inflammatory drug) feature a pyrrole core. biolmolchem.commdpi.com this compound can be used to construct the central pyrrole ring system, which is then further functionalized to produce the final active pharmaceutical ingredient (API). Its role as a chemical intermediate is noted by suppliers who market it specifically for this purpose. chemicalbook.com

In the agrochemical sector, pyrrole-containing compounds like Chlorfenapyr demonstrate the utility of this heterocycle. biolmolchem.com The synthesis of complex agrochemical candidates can be streamlined by using pre-functionalized building blocks like this compound, allowing for the rapid generation of new derivatives for screening.

Application in DNA-Binding Ligand Design and Synthesis

One of the most sophisticated applications of pyrrole derivatives is in the design of synthetic ligands that can recognize and bind to specific sequences of DNA. Pyrrole-imidazole (Py-Im) polyamides are at the forefront of this field. nih.gov These molecules are designed to fit snugly into the minor groove of the DNA double helix, with specific pairings of pyrrole and imidazole rings recognizing specific base pairs. nih.gov

This compound is a key building block for the N-methylpyrrole (Py) component of these polyamides. The synthesis of these DNA-binding agents involves the sequential coupling of N-methylpyrrole and N-methylimidazole amino acids. The conversion of the 2-trichloroacetyl group of this compound into a carboxylic acid or amide provides the necessary functionality to incorporate the pyrrole unit into the growing polyamide chain. researchgate.net These synthetic ligands have been used to influence gene transcription and have been conjugated to DNA-cleaving agents to create sequence-specific artificial restriction agents. nih.govnih.gov The binding affinity of these polyamides can be fine-tuned by altering their length and composition, with studies showing that affinity tends to maximize for polyamides containing five to seven rings. mdpi.com

Table 2: Research Findings on Pyrrole-Containing DNA Ligands

| Ligand Type | Key Structural Feature | Mechanism/Application | Reference |

|---|---|---|---|

| Pyrrole-Imidazole Polyamides | Antiparallel side-by-side dimeric complexes of Py and Im units. | Sequence-specific recognition in the minor groove of DNA. nih.govmdpi.com | nih.govmdpi.com |

| Cyclic Py-Im Polyamides | Macrocyclic structure formed from linear polyamide precursors. | Can regulate endogenous gene expression with high DNA binding affinity. nih.gov | nih.gov |

| Polyamide-Alkylating Agent Conjugates | Py-Im polyamide linked to a DNA alkylating agent (e.g., seco-CBI). | Alkylate DNA at predetermined sequences, showing potent cytotoxicity in cancer cells. nih.gov | nih.gov |

| Copper(II) Pyrrole Complexes | Cu(II) complex with N1,N8-bis(1-methyl-4-nitropyrrole-2-carbonyl)triethylenetetramine. | Binds to DNA via intercalation and can cleave plasmid DNA. nih.gov | nih.gov |

Spectroscopic and Advanced Analytical Characterization in Research of 2 Trichloroacetyl 1 Methylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of 2-Trichloroacetyl-1-methylpyrrole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy, the protons on the pyrrole (B145914) ring and the methyl group exhibit characteristic chemical shifts. The pyrrole ring protons typically appear in the range of δ 6.5–7.0 ppm. The methyl group attached to the nitrogen atom gives a signal around δ 2.5–3.0 ppm. For the related compound, 3-acetyl-1-methylpyrrole, specific shifts have been reported at approximately 7.24 ppm, 6.57 ppm, and 6.55 ppm for the pyrrole protons, and 3.65 ppm for the N-methyl protons in CDCl₃. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. Key signals include the carbonyl carbon of the trichloroacetyl group, which is expected to resonate in the downfield region around δ 180–190 ppm. The carbon atoms of the trichloromethyl group (CCl₃) typically show a signal between δ 95–100 ppm. The carbons of the pyrrole ring and the methyl group also have distinct chemical shifts that aid in the complete assignment of the molecule's structure. For a similar compound, 2-acetyl-1-methylpyrrole, ¹³C NMR data is also available, which can be used for comparative analysis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Pyrrole Ring Protons | 6.5–7.0 | |

| ¹H | N-Methyl Protons | 2.5–3.0 | |

| ¹³C | Carbonyl Carbon (C=O) | 180–190 | |

| ¹³C | Trichloromethyl Carbon (CCl₃) | 95–100 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular formula of this compound and for analyzing its fragmentation patterns, which provides further structural information. The molecular formula of this compound is C₇H₆Cl₃NO.

The fragmentation pathways of pyrrole derivatives are significantly influenced by the substituents on the pyrrole ring. nih.gov In the case of this compound, the presence of the trichloroacetyl group dictates a unique fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, leading to characteristic M+2 and M+4 peaks for fragments containing chlorine atoms. whitman.edu

Common fragmentation pathways for similar compounds involve the loss of small molecules or radicals. For instance, α-cleavage, the breaking of the bond adjacent to the carbonyl group, is a primary fragmentation mode for ketones and can lead to the loss of the trichloroacetyl group or parts of it. miamioh.edu The presence of the pyrrole ring can also lead to characteristic fragmentation patterns, including the loss of the entire pyrrole moiety. nih.gov Analysis of the mass-to-charge ratios (m/z) of the resulting fragments allows for the piecing together of the molecule's structure. For example, in the mass spectrum of 2-chloro-2-methylpropane, the base peak at m/z 57 corresponds to the stable tertiary carbocation formed by the loss of the chlorine atom. docbrown.info

Table 2: Expected Fragmentation Patterns in the Mass Spectrum of this compound

| Fragmentation Process | Lost Fragment | Expected m/z of Fragment | Significance |

| α-cleavage | •CCl₃ | 119/121/123/125 | Indicates presence of trichloromethyl group |

| α-cleavage | CO-CCl₃ | 147/149/151/153 | Loss of the entire trichloroacetyl group |

| Isotopic Peaks | - | M, M+2, M+4, M+6 | Confirms the presence of three chlorine atoms |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound by analyzing their vibrational frequencies. wiley.com The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group (C=O) and the various bonds within the pyrrole ring and the trichloroacetyl moiety.

The most prominent feature in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. This band typically appears in the region of 1650-1750 cm⁻¹. For the related compound 2-acetyl-1-methylpyrrole, the carbonyl absorption bands have been studied in various solvents, providing a reference for the expected range. researchgate.netresearchgate.net The exact position of this band can be influenced by the electron-withdrawing nature of the trichloromethyl group.

Other important vibrational bands include those associated with the C-N stretching and C-H bending of the pyrrole ring, as well as the C-Cl stretching vibrations of the trichloroacetyl group. The C-Cl stretches are typically found in the fingerprint region of the spectrum, usually below 800 cm⁻¹. The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification. wiley.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1650 - 1750 | researchgate.netresearchgate.net |

| C-N (in pyrrole) | Stretch | 1300 - 1400 | |

| C-H (aromatic) | Stretch | 3000 - 3100 | |

| C-Cl | Stretch | < 800 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for solid compounds by mapping the electron density of a single crystal. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, such as 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one, single-crystal X-ray diffraction has been used to resolve the 3D structure and confirm the positions of the substituents. These studies reveal that such compounds can crystallize in various crystal systems, such as triclinic or orthorhombic, depending on the specific substituents. For instance, a related nitro-substituted derivative, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, has a known crystal structure. nih.gov The analysis of the crystal structure of 2,2′-bipyrrole also provides insights into the packing and intermolecular interactions, such as N—H···π interactions, that can occur in pyrrole-containing compounds. researchgate.net

The data obtained from X-ray crystallography for this compound would provide unambiguous confirmation of its molecular geometry and packing in the solid state, serving as the ultimate reference for its structural characterization.

Table 4: Illustrative Crystallographic Data for a Related Pyrrole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 4.5214 | |

| b (Å) | 9.347 | |

| c (Å) | 9.362 |

Computational and Theoretical Investigations of 2 Trichloroacetyl 1 Methylpyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 2-trichloroacetyl-1-methylpyrrole.

Detailed research into a series of chloro- and fluoropyrroles using DFT provides a strong basis for understanding the impact of halogen substitution on the pyrrole (B145914) ring. semanticscholar.orgnih.gov These studies utilize descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical hardness, chemical potential, and electrophilicity index to quantify the molecule's stability and reactivity. semanticscholar.orgnih.gov

The substitution of a trichloroacetyl group at the 2-position of 1-methylpyrrole (B46729) significantly influences its electronic properties. The electron-withdrawing nature of the trichloroacetyl group is expected to lower the energy of both the HOMO and LUMO, thereby affecting the molecule's reactivity towards electrophiles and nucleophiles.

The following table, adapted from studies on chloropyrroles, illustrates the types of data generated through quantum chemical calculations to predict reactivity. While specific values for this compound are not provided in the cited literature, the trends observed for related compounds are informative.

Table 1: Calculated Energetics and Global Reactivity Descriptors for Representative Chloropyrroles

| Compound | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| Pyrrole | 0.00 | -5.54 | 0.35 | 2.95 | 1.54 |

| 2-Chloropyrrole | 0.51 | -5.73 | -0.11 | 2.81 | 1.83 |

| 3-Chloropyrrole | 0.00 | -5.78 | -0.04 | 2.87 | 1.77 |

| 2,3-Dichloropyrrole | 0.76 | -5.98 | -0.45 | 2.77 | 2.21 |

| 2,4-Dichloropyrrole | 0.00 | -5.99 | -0.41 | 2.79 | 2.18 |

| 2,3,5-Trichloropyrrole | 0.00 | -6.21 | -0.82 | 2.70 | 2.76 |

Data adapted from Kumar et al. (2021). nih.gov The values presented are for comparison and to illustrate the data types obtained from DFT calculations.

Local reactivity descriptors, such as Fukui functions, are also employed to predict the most probable sites for electrophilic, nucleophilic, and radical attack. semanticscholar.org For this compound, the carbon atoms of the pyrrole ring and the carbonyl carbon of the trichloroacetyl group are key sites of interest. The distribution of these local descriptors helps in understanding the regioselectivity of its reactions.

Mechanistic Studies Through Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and the activated transition state complex. researchgate.netresearchgate.net Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing these high-energy transition states on the potential energy surface. nih.govmdpi.com

For this compound, mechanistic studies could focus on its synthesis, typically through the Friedel-Crafts acylation of 1-methylpyrrole with trichloroacetyl chloride. smolecule.com Computational modeling of this reaction would involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction pathway.

Identifying Transition States: Finding the saddle point on the potential energy surface that connects reactants to products or intermediates. This is a critical step, as the energy of the transition state determines the activation energy of the reaction. researchgate.net

Reaction Pathway Analysis: Following the intrinsic reaction coordinate (IRC) from the transition state to confirm that it connects the intended reactants and products.

Theoretical calculations can elucidate the step-by-step process of the acylation, including the formation of the electrophilic acylium ion, its attack on the electron-rich pyrrole ring, and the subsequent deprotonation to restore aromaticity. The influence of a Lewis acid catalyst, commonly used in Friedel-Crafts reactions, can also be modeled to understand its role in lowering the activation barrier.

Furthermore, the reactivity of the trichloroacetyl group itself, such as in nucleophilic substitution reactions, can be investigated. smolecule.com Transition state theory calculations would provide valuable data on the energy barriers for these transformations, helping to predict the feasibility and kinetics of such reactions.

Table 2: Hypothetical Data for a Mechanistic Study of this compound Synthesis

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 1-methylpyrrole + trichloroacetyl chloride | 0.0 |

| 2 | Transition State 1 (Acylium ion formation) | Value to be calculated |

| 3 | Acylium ion + 1-methylpyrrole | Value to be calculated |

| 4 | Transition State 2 (Electrophilic attack) | Value to be calculated |

| 5 | Sigma Complex (Intermediate) | Value to be calculated |

| 6 | Transition State 3 (Deprotonation) | Value to be calculated |

| 7 | This compound + HCl | Value to be calculated |

This table represents the type of data that would be generated from a computational mechanistic study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. plos.orgresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system at the atomic level. nih.gov

For this compound, MD simulations can be employed to investigate several key aspects:

Conformational Analysis: The bond between the pyrrole ring and the trichloroacetyl group allows for rotational freedom, leading to different conformers. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its reactivity and interactions with other molecules. Studies on similar molecules have shown that even for relatively small molecules, multiple conformers can exist with varying stabilities. arxiv.org

Intermolecular Interactions: MD simulations can model the interactions of this compound with solvent molecules or other chemical species. This is particularly important for understanding its behavior in solution and its potential interactions with biological macromolecules. smolecule.com The simulations can provide detailed information about the formation and lifetime of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern its association with other molecules. researchgate.net The pyrrole nitrogen and the oxygen of the carbonyl group are potential sites for hydrogen bonding.

Table 3: Potential Data from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Description | Potential Finding |

|---|---|---|

| Dihedral Angle (C-C-C=O) | Rotation around the bond connecting the pyrrole ring and the carbonyl group. | Identification of major and minor conformers and their relative populations. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Information on the solvation shell structure around the molecule. |

| Hydrogen Bond Analysis | Identification and characterization of hydrogen bonds between the solute and solvent. | Quantification of the strength and dynamics of hydrogen bonding interactions. |

This table illustrates the type of data and insights that can be gained from MD simulations.

Future Research Directions and Emerging Opportunities for 2 Trichloroacetyl 1 Methylpyrrole

The chemical compound 2-Trichloroacetyl-1-methylpyrrole serves as a valuable building block in organic synthesis. While it is utilized as a precursor for various functionalized pyrroles, significant opportunities exist for future research to enhance its synthesis, explore its reactivity, and broaden its applications. smolecule.com The following sections outline key areas for future investigation, focusing on sustainability, novel transformations, expanded applications, and the integration of advanced computational tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Trichloroacetyl-1-methylpyrrole to achieve high purity and yield?

- Methodology : The Paal-Knorr pyrrole synthesis is a foundational method for constructing the pyrrole core. For this compound, a modified approach involves reacting trichloroacetyl chloride with 1-methylpyrrole under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Temp. | 0–25°C (ambient) |

| Yield | 65–78% (reported) |

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound?

- NMR Analysis : H NMR shows distinct pyrrole proton signals at δ 6.5–7.0 ppm, with methyl group resonance near δ 2.5 ppm. C NMR confirms the trichloroacetyl carbonyl at δ 165–170 ppm .

- IR Spectroscopy : Strong C=O stretch (~1720 cm) and C-Cl vibrations (750–800 cm) are diagnostic .

- X-ray Crystallography : Used to resolve molecular geometry; similar trichloroacetate derivatives exhibit planar pyrrole rings and intermolecular halogen bonding .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the trichloroacetyl group.

- Decomposition Risks : Exposure to moisture or bases accelerates degradation. Monitor via TLC or HPLC for purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) elucidate the electronic properties of this compound?

- DFT Applications : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, revealing electrophilic sites at the trichloroacetyl group .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., n→σ* between pyrrole nitrogen and adjacent substituents), explaining resonance stabilization and reactivity trends .

Q. What experimental designs address contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

- Case Study : If in vitro assays show potent kinase inhibition but in vivo models lack efficacy:

Validate target engagement using fluorescent probes (e.g., FRET-based assays).

Assess metabolic stability via liver microsome assays to identify rapid degradation.

Use isotopic labeling (C or H) to track biodistribution .

- Statistical Approach : Apply mediation analysis (structural equation modeling) to distinguish direct pharmacological effects from confounding variables (e.g., solubility limitations) .

Q. How can crystallographic data resolve ambiguities in regioselectivity during derivatization reactions?

- Strategy : Co-crystallize this compound with catalytic enzymes (e.g., cytochrome P450 isoforms) to identify binding modes.

- Example : Rajeswari et al. (2021) used X-ray diffraction to confirm the orientation of trichloroacetyl groups in similar crystals, guiding functionalization at the 3-position .

Contradiction Resolution in Pharmacological Studies

Q. Why do some studies report anti-cancer activity while others observe toxicity in healthy cells?

- Mechanistic Hypothesis : The compound may selectively target cancer-specific pathways (e.g., ROS amplification in malignant cells) while inducing apoptosis in normal cells under prolonged exposure.

- Methodological Adjustments :

- Use isogenic cell lines (cancer vs. normal) to compare dose-response curves.

- Measure oxidative stress markers (e.g., glutathione levels) to differentiate mechanisms .

Q. How to reconcile discrepancies in catalytic efficiency when using this compound as a synthetic intermediate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.